molecular formula C16H18INO3 B283272 N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine

N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine

Cat. No.: B283272
M. Wt: 399.22 g/mol
InChI Key: HJKYMYWHUYALMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine is an organic compound that belongs to the class of aniline derivatives It features an iodine atom attached to the benzene ring and a trimethoxybenzyl group attached to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield various products.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine is not well-documented. like other aniline derivatives, it may interact with various molecular targets, such as enzymes and receptors, through its functional groups. The iodine atom and the trimethoxybenzyl group may play roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine is unique due to the presence of both the iodine atom and the trimethoxybenzyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H18INO3

Molecular Weight

399.22 g/mol

IUPAC Name

4-iodo-N-[(2,3,4-trimethoxyphenyl)methyl]aniline

InChI

InChI=1S/C16H18INO3/c1-19-14-9-4-11(15(20-2)16(14)21-3)10-18-13-7-5-12(17)6-8-13/h4-9,18H,10H2,1-3H3

InChI Key

HJKYMYWHUYALMY-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CNC2=CC=C(C=C2)I)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)CNC2=CC=C(C=C2)I)OC)OC

Origin of Product

United States

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